molecular formula C15H12O3 B1168472 4,4'-Dihydroxychalcone CAS No. 108997-30-4

4,4'-Dihydroxychalcone

Cat. No.: B1168472
CAS No.: 108997-30-4
M. Wt: 240.25 g/mol
InChI Key: FZQLEXXZAVVCCA-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’,4-Dihydroxychalcone is a type of chalcone, a class of natural compounds belonging to the flavonoid family. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. 4’,4-Dihydroxychalcone, specifically, has hydroxyl groups attached to the fourth position of each aromatic ring. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,4-Dihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl methyl ketone in the presence of an alcoholic alkali. For instance, 4-hydroxybenzaldehyde and 4-hydroxyacetophenone can be used as starting materials. The reaction is usually conducted in ethanol with potassium hydroxide as the base, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods: In industrial settings, the synthesis of 4’,4-Dihydroxychalcone can be optimized using microwave-enhanced synthesis. This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields. The reaction parameters, such as temperature, time, and microwave power, are carefully controlled to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions: 4’,4-Dihydroxychalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and halogenated or nitrated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4’,4-Dihydroxychalcone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’,4-Dihydroxychalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4’,4-Dihydroxychalcone can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 4’,4-Dihydroxychalcone, particularly its specific hydroxylation pattern, which contributes to its distinct biological activities.

Properties

IUPAC Name

(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQLEXXZAVVCCA-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3600-61-1, 108997-30-4
Record name 4,4'-Dihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dihydroxychalcone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DIHYDROXYCHALCONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.